molecular formula C28H26OSi2 B102798 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane CAS No. 18769-05-6

1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane

Cat. No.: B102798
CAS No.: 18769-05-6
M. Wt: 434.7 g/mol
InChI Key: HOMYFVKFSFMSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane is an organosilicon compound with the molecular formula C28H26OSi2. It is characterized by the presence of two vinyl groups and four phenyl groups attached to a disiloxane backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane can be synthesized through the hydrosilylation reaction of tetraphenyldisiloxane with vinyl-containing compounds. The reaction typically requires a platinum-based catalyst, such as Karstedt’s catalyst, and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions often involve moderate temperatures and the use of solvents like toluene or hexane to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction is carefully monitored to maintain optimal conditions and maximize yield.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane undergoes various chemical reactions, including:

    Hydrosilylation: The addition of silicon-hydrogen bonds to the vinyl groups.

    Substitution: The replacement of phenyl groups with other functional groups.

Common Reagents and Conditions

    Hydrosilylation: Platinum-based catalysts (e.g., Karstedt’s catalyst), inert atmosphere, moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or ozone, controlled temperature and pressure.

    Substitution: Various reagents depending on the desired functional group, often carried out in the presence of a base or acid catalyst.

Major Products Formed

    Hydrosilylation: Formation of silane derivatives.

    Oxidation: Formation of silanol or siloxane derivatives.

    Substitution: Formation of substituted disiloxane compounds.

Scientific Research Applications

1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.

    Biology: Employed in the development of biocompatible materials for medical devices.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic tools.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Similar structure but with methyl groups instead of phenyl groups.

    1,3-Divinyltetramethyldisiloxane: Contains two vinyl groups and four methyl groups.

Uniqueness

1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane is unique due to the presence of phenyl groups, which provide enhanced stability and reactivity compared to its methyl-substituted counterparts. This makes it particularly valuable in applications requiring high-performance materials and advanced chemical synthesis.

Properties

IUPAC Name

ethenyl-[ethenyl(diphenyl)silyl]oxy-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26OSi2/c1-3-30(25-17-9-5-10-18-25,26-19-11-6-12-20-26)29-31(4-2,27-21-13-7-14-22-27)28-23-15-8-16-24-28/h3-24H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMYFVKFSFMSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C=C)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18769-05-6
Record name 1,3-Diethenyl-1,1,3,3-tetraphenyldisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18769-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane
Reactant of Route 2
1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane
Reactant of Route 3
1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane
Reactant of Route 4
1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane
Reactant of Route 5
1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane
Reactant of Route 6
1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane
Customer
Q & A

Q1: What is the role of 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane in the synthesis of polymers?

A1: this compound serves as a building block for creating novel polymers. Its vinyl groups (-CH=CH2) are reactive sites that participate in polymerization reactions, specifically platinum-catalyzed hydrosilylation, with α,ω-dihydridopentasiloxanes. [] This allows for the incorporation of the diphenylsiloxane unit into the polymer backbone.

Q2: How does the incorporation of this compound influence the properties of the resulting polymers?

A2: The inclusion of this compound contributes to the high thermal stability of the resulting copolymers. [] The researchers characterized the thermal properties of these copolymers using differential scanning calorimetry and thermogravimetric analysis, demonstrating their stability in both air and nitrogen environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.